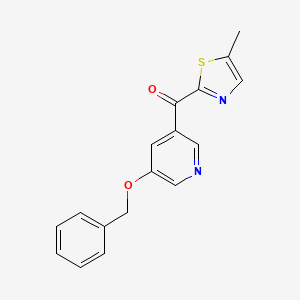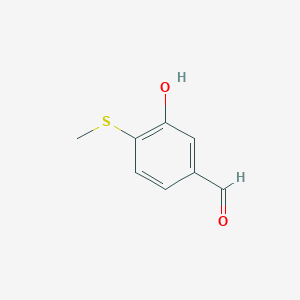
7-(1-Chloroethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Chloroethyl)quinoline is a quinoline derivative with the molecular formula C11H10ClN. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have gained significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
準備方法
The synthesis of 7-(1-Chloroethyl)quinoline can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for quinoline derivatives often involve catalytic systems and optimized reaction conditions to maximize yield and efficiency. For example, the use of α,β-unsaturated aldehydes as starting materials has been explored for the synthesis of quinoline and its derivatives .
化学反応の分析
7-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioquinoline derivatives .
科学的研究の応用
7-(1-Chloroethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(1-Chloroethyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, the compound may interact with proteins and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
7-(1-Chloroethyl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that shares a similar quinoline structure but with different functional groups.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity and biological activity.
Thioquinoline: A sulfur-containing quinoline derivative with unique properties and applications.
The uniqueness of this compound lies in its specific chloroethyl functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
7-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3 |
InChIキー |
LUEDYBYTNBXIOT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)






![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)



![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)

